molecular formula C22H22N2O4S B11170334 N-benzyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide

N-benzyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide

Cat. No.: B11170334
M. Wt: 410.5 g/mol
InChI Key: JIMVGRRPCYZLMM-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a sulfonyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of benzylamine with 4-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-methylbenzamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl amide group can form strong hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the benzyl and methoxyphenyl groups can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

N-benzyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide can be compared with other similar compounds, such as:

    N-benzyl-4-methylbenzamide: This compound lacks the sulfonyl amide group, resulting in different chemical reactivity and biological activity.

    N-benzyl-2-(4-methoxyphenyl)-N-methylacetamide: This compound has a similar structure but differs in the position and type of functional groups, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-benzyl-2-[(4-methoxyphenyl)sulfonylamino]-N-methylbenzamide

InChI

InChI=1S/C22H22N2O4S/c1-24(16-17-8-4-3-5-9-17)22(25)20-10-6-7-11-21(20)23-29(26,27)19-14-12-18(28-2)13-15-19/h3-15,23H,16H2,1-2H3

InChI Key

JIMVGRRPCYZLMM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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